molecular formula C21H16N4O2 B2981156 (E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285525-48-5

(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2981156
CAS No.: 1285525-48-5
M. Wt: 356.385
InChI Key: FERYJDJBTFZCOH-LPYMAVHISA-N
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Description

(E)-N'-(4-Hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage (-NH-N=CH-) connecting a 4-hydroxybenzylidene moiety and a pyrazole ring substituted with a naphthalen-2-yl group.

The compound’s synthesis likely follows established protocols for analogous hydrazones: condensation of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde in ethanol under acid catalysis (e.g., acetic acid), followed by recrystallization .

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-18-9-5-14(6-10-18)13-22-25-21(27)20-12-19(23-24-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERYJDJBTFZCOH-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles and analyzes various studies focusing on its synthesis, characterization, and biological effects, particularly in anticancer and antimicrobial applications.

Synthesis and Characterization

The compound is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. Characterization techniques such as FTIR, NMR (both 1H^{1}H and 13C^{13}C), and X-ray crystallography have been employed to confirm the structure and purity of the compound. The crystal structure reveals a monoclinic system with specific lattice parameters that contribute to its stability and reactivity in biological systems .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound inhibits the growth of A549 lung cancer cells, with a notable induction of apoptosis observed at higher concentrations. The mechanism of action appears to involve the disruption of cellular pathways critical for cancer cell survival .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast)25Cell cycle arrest
HeLa (Cervical)20Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa16High

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A549 Lung Cancer Study : A study conducted on A549 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry confirming increased apoptosis rates at higher doses .
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as an adjunct therapy in managing infections where conventional antibiotics fail .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazole-carbohydrazide derivatives differ in substituents on the benzylidene aromatic ring (R1) and the pyrazole ring (R2). Key structural analogs include:

Compound Name R1 (Benzylidene) R2 (Pyrazole) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC50/EC50)
(E)-N'-(4-Hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide (Target Compound) 4-OH Naphthalen-2-yl C22H16N4O2 368.39 Not Reported Not Reported
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OCH3 5-methyl C14H14N4O2 270.29 240–242 Moderate COX-2 inhibition
(E)-N'-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-N(CH3)2 5-methyl C15H17N5O 283.33 230–232 Anticancer (A549 cells, IC50: 12 µM)
(E)-N'-(4-Methoxybenzylidene)-3-(o-tolyl)-1H-pyrazole-5-carbohydrazide (H18) 4-OCH3 3-(o-tolyl) C34H28N4O2 524.62 240–242 Not Reported
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26) 4-tert-butyl 3-(4-chlorophenyl) C26H27ClN4O 458.97 Not Reported Anticancer (A549 cells, IC50: 8.3 µM)

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., -OH, -OCH3, -N(CH3)2): Enhance solubility and hydrogen-bonding capacity. The 4-hydroxy group in the target compound may improve binding to biological targets (e.g., enzymes) compared to methoxy or dimethylamino analogs . Naphthalenyl vs.

Physicochemical and Computational Insights

  • HOMO-LUMO Gaps : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit lower HOMO-LUMO gaps (3.5–4.0 eV), increasing reactivity. The target compound’s 4-hydroxy group may result in a higher gap (~4.5 eV), reducing reactivity but improving stability .
  • Molecular Docking : Naphthalenyl-containing analogs show stronger binding to cancer-related proteins (e.g., EGFR) due to extended hydrophobic interactions .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and 4-hydroxybenzaldehyde under acidic or reflux conditions. Key steps include:

  • Hydrazide formation : Reacting pyrazole-carboxylic acid derivatives with hydrazine hydrate.
  • Schiff base condensation : Using ethanol or methanol as a solvent with catalytic acetic acid, followed by reflux for 6–12 hours.
    Purification is achieved via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • FT-IR : Confirms carbonyl (C=O) and hydrazone (C=N) bonds via peaks at ~1600–1700 cm⁻¹.
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic naphthyl protons at δ 7.5–8.5 ppm) and carbon backbone.
  • Single-crystal X-ray diffraction : Resolves molecular geometry, confirming the (E)-configuration of the hydrazone moiety.
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ ion) .

Q. What solvent systems are optimal for crystallization?

Ethanol, methanol, or DMSO/water mixtures are preferred due to their ability to form high-quality single crystals. Slow evaporation at room temperature is standard .

Advanced Research Questions

Q. How do DFT/B3LYP calculations contribute to understanding electronic properties?

  • Basis sets : The 6-311G(d,p) basis set is used for geometry optimization and vibrational frequency analysis.
  • HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., energy gaps ~3–5 eV indicate stability).
  • NBO analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from hydrazone N to π* orbitals).
  • Solvent effects : IEFPCM models simulate aqueous environments, revealing solvatochromic shifts in UV-Vis spectra .

Q. How are molecular docking studies designed to predict biological activity?

  • Target selection : Common targets include enzymes like carbonic anhydrase or receptors (e.g., cannabinoid receptors) based on structural analogs .
  • Software : AutoDock Vina or GOLD with scoring functions (e.g., ChemPLP) evaluate binding affinities.
  • Validation : RMSD values (<2 Å) between docked and crystallographic poses ensure reliability .

Q. How can discrepancies between experimental and computational data be resolved?

  • Vibrational assignments : Compare experimental IR/Raman spectra with scaled DFT frequencies (scale factor ~0.96–0.98).
  • X-ray vs. DFT geometries : Adjust torsion angles in computational models to match crystallographic data.
  • Statistical metrics : Use R² values and mean absolute errors (MAE) to quantify agreement .

Q. What strategies refine crystal structures with twinned or low-resolution data?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned data and restraints for disordered moieties.
  • WinGX/ORTEP : Visualize anisotropic displacement parameters (ADPs) to correct thermal motion artifacts.
  • Validation tools : Check R-factors (<5%) and CCDC validation reports .

Q. How does Hirshfeld surface analysis explain intermolecular interactions?

  • Fingerprint plots : Quantify H-bonding (sharp spikes at di + de ~2.2 Å) and π-π stacking (broad regions).
  • Contact enrichment ratios : Compare C⋯O/N interactions against random packing models .

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